
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate, also known as AG490, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a variety of physiological and pathological processes.
Wirkmechanismus
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate acts as a competitive inhibitor of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. By inhibiting JAK kinases, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate prevents the activation of downstream signaling pathways that are critical for cell growth, survival, and differentiation. This mechanism of action has been demonstrated in various cell lines and animal models, providing strong evidence for the potential therapeutic use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in a variety of diseases.
Biochemical and Physiological Effects
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can induce apoptosis in cancer cells by inhibiting the JAK/STAT signaling pathway, leading to a decrease in cell proliferation and survival. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases, suggesting a potential therapeutic role for this compound in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has several advantages as a pharmacological tool for scientific research. First, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is a potent and selective inhibitor of JAK kinases, making it an ideal tool for studying the role of JAK/STAT signaling in various physiological and pathological processes. Second, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also some limitations to using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in lab experiments. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate treatment may vary depending on the cell type and experimental conditions, requiring careful optimization of experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate and its potential therapeutic applications. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate on JAK/STAT signaling and its downstream pathways. Second, more research is needed to determine the optimal dosing and treatment duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate for different diseases and conditions. Third, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate as a therapeutic agent. Finally, there is a need for the development of more potent and selective JAK kinase inhibitors, which may have broader therapeutic applications than 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate.
Synthesemethoden
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrophenyl 4-methoxybenzenesulfonate with morpholine-4-carbothioamide in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate. The purity of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been widely used as a pharmacological tool in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been used to study the role of JAK/STAT signaling in immune responses, inflammation, and cardiovascular diseases.
Eigenschaften
Produktname |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate |
|---|---|
Molekularformel |
C19H21NO6S2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H21NO6S2/c1-23-15-4-6-16(7-5-15)28(21,22)26-18-13-14(3-8-17(18)24-2)19(27)20-9-11-25-12-10-20/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
XFCQADUFSNPJNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
Löslichkeit |
25.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



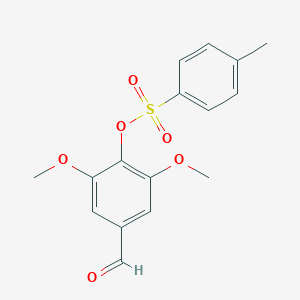
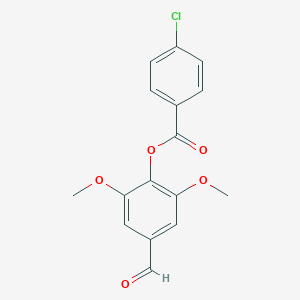
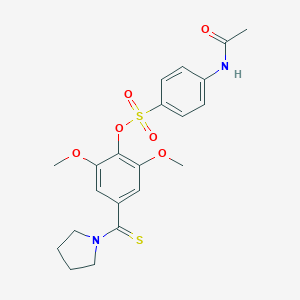
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
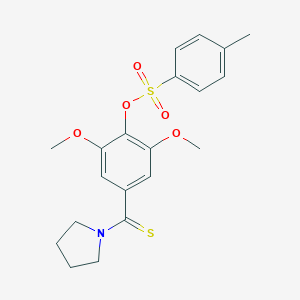
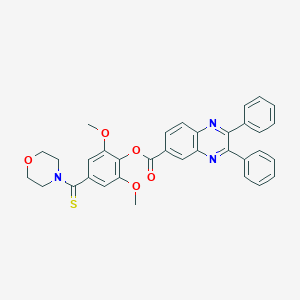

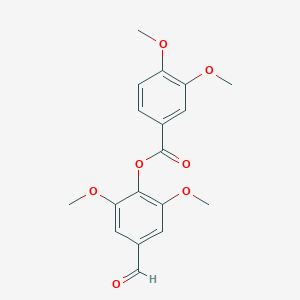

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

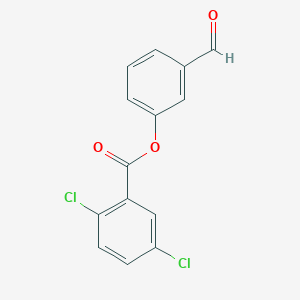

![isopropyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306314.png)